molecular formula C22H18N4O3 B228287 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one

2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one

Cat. No. B228287
M. Wt: 386.4 g/mol
InChI Key: PYWZGFQSCKACBU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one, also known as PHQ-2, is a quinazolinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. PHQ-2 has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant effects. In

Mechanism of Action

The mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by targeting multiple signaling pathways in cells. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis.
In addition, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been found to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. These effects contribute to the compound's anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one in lab experiments is its broad range of biological activities. The compound has been found to exhibit anticancer, anti-inflammatory, and antioxidant effects, making it a versatile tool for studying various biological processes.
However, one of the limitations of using 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings. Additionally, the mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is not fully understood, which may complicate its use in certain studies.

Future Directions

Despite the limitations, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one holds great promise for future research. One potential direction for future studies is to investigate the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one and identify its molecular targets.
Another direction for future research is to explore the structure-activity relationship of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one and its derivatives. By modifying the structure of the compound, researchers may be able to enhance its biological activity and reduce its toxicity.
Conclusion:
In conclusion, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one is a quinazolinone derivative that exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The compound has been extensively studied for its potential therapeutic applications and holds great promise for future research. However, further studies are needed to fully understand the mechanism of action of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one and identify its molecular targets.

Synthesis Methods

The synthesis of 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one involves the condensation of 2-hydrazinyl-3-phenylquinazolin-4-one with 5-methoxy-2,4-cyclohexadienone. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one.

Scientific Research Applications

2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer activity by inhibiting the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis and cell cycle arrest in cancer cells.
In addition to its anticancer activity, 2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one has been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has antioxidant properties, which can protect cells from oxidative damage caused by free radicals.

properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C22H18N4O3/c1-29-19-13-7-8-15(20(19)27)14-23-25-22-24-18-12-6-5-11-17(18)21(28)26(22)16-9-3-2-4-10-16/h2-14,23H,1H3,(H,24,25)/b15-14+

InChI Key

PYWZGFQSCKACBU-CCEZHUSRSA-N

Isomeric SMILES

COC1=CC=C/C(=C\NNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)/C1=O

SMILES

COC1=CC=CC(=CNNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C1=O

Canonical SMILES

COC1=CC=CC(=CNNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C1=O

Origin of Product

United States

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